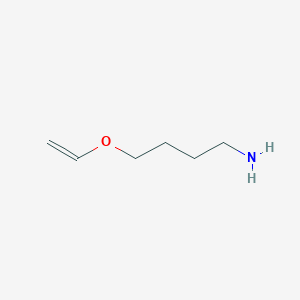![molecular formula C20H19NS2Si B14253784 [5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane CAS No. 376393-42-9](/img/structure/B14253784.png)
[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is a complex organic compound that features a biphenyl group, a thiophene ring, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in the synthesis include organolithium reagents, transition metal catalysts, and silane derivatives. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under hydrogenation conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Thiourea and carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the biphenyl and thiophene moieties can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
Uniqueness
Compared to similar compounds, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
376393-42-9 |
|---|---|
Molecular Formula |
C20H19NS2Si |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
isothiocyanatomethyl-dimethyl-[5-(4-phenylphenyl)thiophen-2-yl]silane |
InChI |
InChI=1S/C20H19NS2Si/c1-24(2,15-21-14-22)20-13-12-19(23-20)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,15H2,1-2H3 |
InChI Key |
FDIVPYXPFPOKQF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN=C=S)C1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
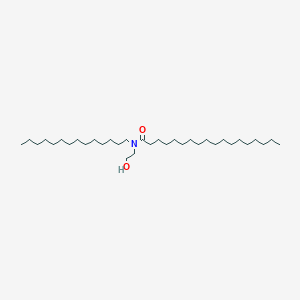

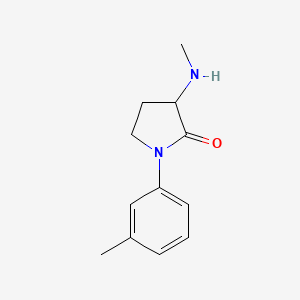
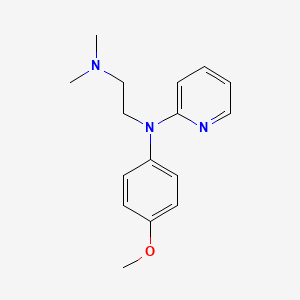
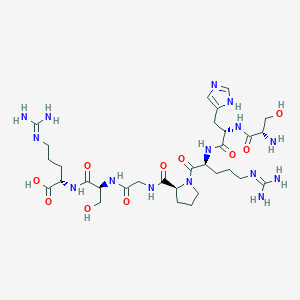
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
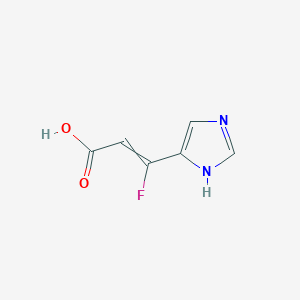
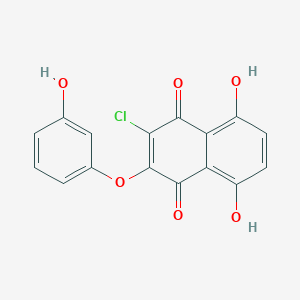
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
